molecular formula C20H19N3O6S2 B4581825 N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE CAS No. 5743-59-9

N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE

Cat. No.: B4581825
CAS No.: 5743-59-9
M. Wt: 461.5 g/mol
InChI Key: HSTUHNDHJZHYPK-UHFFFAOYSA-N
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Description

N-[5-(4-Nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a nitrobenzenesulfonyl group attached to a thiazole ring, which is further connected to a phenoxyacetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with α-haloketones under basic conditions.

    Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group can be introduced by reacting the thiazole intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenoxyacetamide Moiety: The final step involves the reaction of the nitrobenzenesulfonyl-thiazole intermediate with 4-(propan-2-yl)phenoxyacetic acid or its derivative under appropriate coupling conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted thiazole derivatives

Scientific Research Applications

N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophilic center, allowing the compound to form covalent bonds with nucleophilic sites on target proteins. This interaction can inhibit the activity of enzymes or modulate the function of receptors, leading to various biological effects. The thiazole ring and phenoxyacetamide moiety can also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide
  • N-[5-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide
  • N-[5-(4-methoxybenzenesulfonyl)-1,3-thiazol-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

Uniqueness

N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing a versatile platform for the synthesis of diverse derivatives. The combination of the thiazole ring and phenoxyacetamide moiety also contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S2/c1-13(2)14-3-7-16(8-4-14)29-12-18(24)22-20-21-11-19(30-20)31(27,28)17-9-5-15(6-10-17)23(25)26/h3-11,13H,12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTUHNDHJZHYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364659
Record name N-[5-(4-Nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5743-59-9
Record name N-[5-(4-Nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE
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N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE
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N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE
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N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE
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N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE
Reactant of Route 6
N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE

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